molecular formula C21H18N2 B11825583 Bis(4-methylquinolin-6-yl)methane

Bis(4-methylquinolin-6-yl)methane

Cat. No.: B11825583
M. Wt: 298.4 g/mol
InChI Key: AXRQTDVAZVPEPA-UHFFFAOYSA-N
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Description

Bis(4-methylquinolin-6-yl)methane: is an organic compound with the molecular formula C21H18N2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of applications in various fields, including medicinal chemistry, materials science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(4-methylquinolin-6-yl)methane typically involves the reaction of 4-methylquinoline with formaldehyde under acidic conditions. The reaction proceeds through an electrophilic aromatic substitution mechanism, where the formaldehyde acts as the electrophile and the 4-methylquinoline as the nucleophile .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include batch and continuous flow processes, where the reactants are mixed and reacted under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions: Bis(4-methylquinolin-6-yl)methane can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Bis(4-methylquinolin-6-yl)methane is used as a building block in the synthesis of more complex organic molecules. It is also used in the development of new materials with unique properties .

Biology: In biological research, quinoline derivatives, including this compound, are studied for their potential as antimicrobial and anticancer agents. Their ability to interact with biological macromolecules makes them valuable in drug discovery .

Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer. Its ability to inhibit specific enzymes and pathways is of significant interest .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of bis(4-methylquinolin-6-yl)methane involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signaling pathways and affecting cellular processes .

Comparison with Similar Compounds

Uniqueness: Bis(4-methylquinolin-6-yl)methane is unique due to its specific substitution pattern on the quinoline rings, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H18N2

Molecular Weight

298.4 g/mol

IUPAC Name

4-methyl-6-[(4-methylquinolin-6-yl)methyl]quinoline

InChI

InChI=1S/C21H18N2/c1-14-7-9-22-20-5-3-16(12-18(14)20)11-17-4-6-21-19(13-17)15(2)8-10-23-21/h3-10,12-13H,11H2,1-2H3

InChI Key

AXRQTDVAZVPEPA-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C=CC2=NC=C1)CC3=CC4=C(C=CN=C4C=C3)C

Origin of Product

United States

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